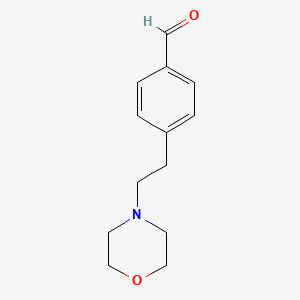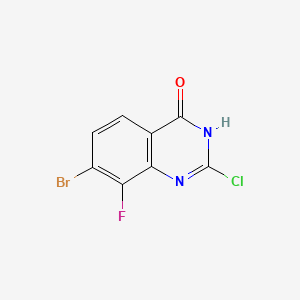![molecular formula C14H17BrO3S B13635080 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves multiple steps. One common method starts with the bromination of 2-cyclopropoxyphenol to introduce the bromine atom. This is followed by the formation of a sulfanyl linkage through a reaction with a suitable thiol reagent. The final step involves the cyclization to form the 1,3-dioxane ring under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl ring and the sulfanyl group play crucial roles in binding to these targets, potentially modulating their activity. The dioxane ring may also contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial properties.
5-Bromo-2-cyclopropoxyphenol: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxybenzyl alcohol: Another brominated phenyl derivative with different functional groups.
Uniqueness
5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to its combination of a brominated phenyl ring, a cyclopropoxy group, and a dioxane ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C14H17BrO3S |
|---|---|
分子量 |
345.25 g/mol |
IUPAC名 |
5-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]-1,3-dioxane |
InChI |
InChI=1S/C14H17BrO3S/c15-11-1-4-13(18-12-2-3-12)14(5-11)19-8-10-6-16-9-17-7-10/h1,4-5,10,12H,2-3,6-9H2 |
InChIキー |
ASSURJFEKNJEDA-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SCC3COCOC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)



![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)






